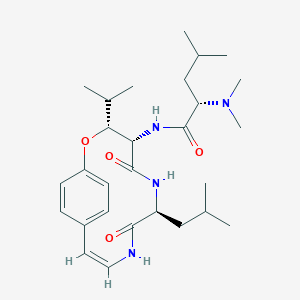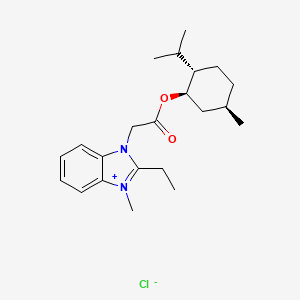
Gboxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gboxinは、初代マウスおよびヒトグリオブラストーマ細胞の増殖を特異的に阻害する新規な低分子化合物です。 これは、ミトコンドリアの酸化リン酸化複合体、特にF0F1 ATPシンターゼ複合体を標的とする酸化リン酸化阻害剤です 。 This compoundは、正常細胞に影響を与えることなく、グリオブラストーマの増殖を阻害する上で有望な結果を示しており、グリオブラストーマ治療のための潜在的な治療薬となっています .
作用機序
生化学分析
Biochemical Properties
Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .
Cellular Effects
This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells
Dosage Effects in Animal Models
It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .
Metabolic Pathways
This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .
Transport and Distribution
It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .
Subcellular Localization
This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .
準備方法
Gboxinの調製には、いくつかの合成ステップが含まれます。このプロセスは、o-フェニレンジアミンとN-プロピオンアルデヒドを反応させて2-エチル-1H-ベンゾイミダゾールを調製することから始まります。この中間体は、クロロ酢酸-L-メンチルエステルでN-アルキル化され、2-(2-エチル-1H-ベンゾイミダゾール)酢酸-L-メンチルエステルを生成します。次のステップでは、ヨウ化メチルを使用してメチル化を行い、ベンゾイミダゾリウム塩を生成します。 最後に、イオン交換樹脂を使用してヨウ化物イオンを塩化物イオンと交換することで、最終生成物であるthis compoundを得ます 。 この方法は、プロセスルートが短く、条件が穏和で、操作が簡単で、設備要件が少なく、純度が高く、収率が高いことから、工業生産に適しています .
化学反応の分析
Gboxinは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物の正電荷により、ミトコンドリア内膜の陽子勾配に依存して、ミトコンドリアの酸化リン酸化複合体と結合することができます 。 これらの反応で使用される一般的な試薬には、o-フェニレンジアミン、N-プロピオンアルデヒド、クロロ酢酸-L-メンチルエステル、ヨウ化メチルなどがあります 。 これらの反応から生成される主な生成物は、最終生成物であるthis compoundに至る中間体です .
科学研究への応用
This compoundは、化学、生物学、医学、産業など、さまざまな科学研究に利用されています。医学では、this compoundは、非常に悪性度の高い脳腫瘍であるグリオブラストーマ治療の潜在的な可能性について研究されています。 これは、ミトコンドリアの酸化リン酸化複合体を標的とすることで、グリオブラストーマ細胞の増殖を特異的に阻害します 。 生物学では、this compoundは、癌細胞の代謝ニーズとその生存のための酸化リン酸化への依存性を研究するために使用されます 。 化学では、this compoundは、ベンゾイミダゾール誘導体の合成と反応性を研究するためのモデル化合物として役立ちます 。 さらに、this compoundのユニークな特性により、癌治療のための新しい治療薬開発に役立つ貴重なツールとなっています .
科学的研究の応用
Gboxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is being studied for its potential to treat glioblastoma, a highly aggressive brain tumor. It specifically inhibits glioblastoma cell growth by targeting the mitochondrial oxidative phosphorylation complexes . In biology, this compound is used to study the metabolic needs of cancer cells and their reliance on oxidative phosphorylation for survival . In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of benzimidazole derivatives . Additionally, this compound’s unique properties make it a valuable tool in the development of new therapeutic agents for cancer treatment .
類似化合物との比較
特性
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVTCCKVGOTBG-VYZBTARASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101315-36-8 |
Source


|
| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

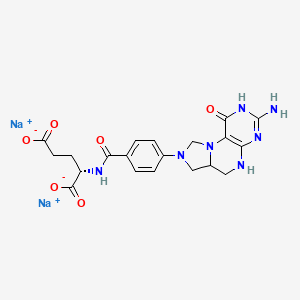
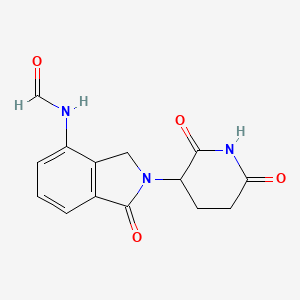
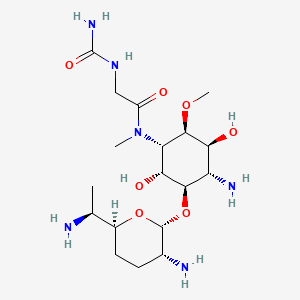
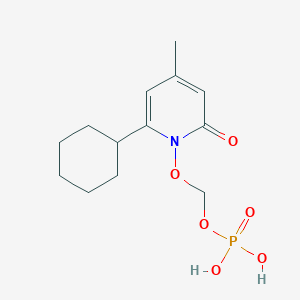
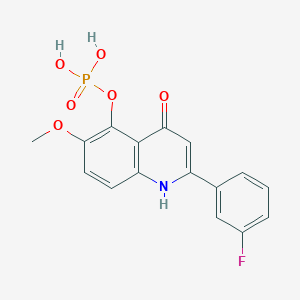
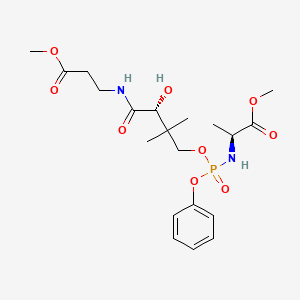
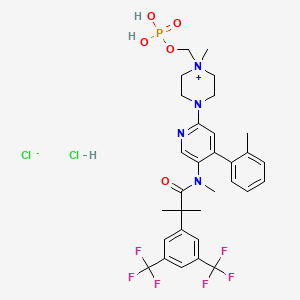
![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
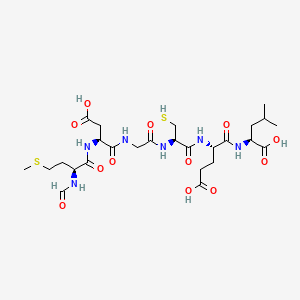
![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
